Acemannan

Immunomodulation Polysaccharide Chemistry Structure-Activity Relationship

Acemannan is a water-soluble, polydispersed β-(1,4)-linked acetylated mannan polymer extracted from the inner-leaf parenchyma of Aloe barbadensis Miller. Its core structural features—a mannose backbone interspersed with glucose, acetyl groups at O-2, O-3, and O-6 positions at an acetyl:mannose ratio of approximately 1:1, and an average molecular weight of 1–2 × 10⁶ Da —distinguish it from generic aloe polysaccharide mixtures.

Molecular Formula C66H100NO49-
Molecular Weight 1691.5 g/mol
CAS No. 110865-83-3
Cat. No. B025336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcemannan
CAS110865-83-3
Synonyms(2S,3S,4S,5S,6S)-6-[(2R,3R,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6 -[(2R,3R,4S,5S,6R)-4-acetyloxy-6-[(2R,3R,4S,5S,6R)-4-acetyloxy-6-[(2R, 3R,4S,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxy-oxan-3- yl]oxy-5-hydroxy-2-(hydroxymethyl)oxa
Molecular FormulaC66H100NO49-
Molecular Weight1691.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O
InChIInChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1
InChIKeyXOYXESIZZFUVRD-UVSAJTFZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acemannan (CAS 110865-83-3): A Defined β-(1,4)-Acetylated Mannan from Aloe Vera for Biomedical and Nutraceutical Procurement


Acemannan is a water-soluble, polydispersed β-(1,4)-linked acetylated mannan polymer extracted from the inner-leaf parenchyma of Aloe barbadensis Miller [1]. Its core structural features—a mannose backbone interspersed with glucose, acetyl groups at O-2, O-3, and O-6 positions at an acetyl:mannose ratio of approximately 1:1, and an average molecular weight of 1–2 × 10⁶ Da [2]—distinguish it from generic aloe polysaccharide mixtures. These structural attributes directly underpin its reported immunomodulatory, antiviral, prebiotic, and tissue-regenerative bioactivities, making well-characterized acemannan a distinct procurement specification rather than a commodity aloe powder.

Acemannan Procurement: Why Generic Aloe Polysaccharides or Non-Acetylated Mannans Cannot Substitute


Generic aloe vera extracts and non-acetylated mannans such as konjac glucomannan (KGM) or locust bean gum (LBG) lack the specific acetylation pattern and molecular-weight distribution that confer acemannan's biological activities [1]. Commercial aloe raw materials show significant variation in high-molecular-weight polysaccharide content due to differing manufacturing processes, with many products exhibiting reduced or absent acetylated mannan [2]. The International Aloe Science Council (IASC) ties authentic aloe identity to the presence of β-(1,4)-acetylated mannan, making acemannan quantification a critical authenticity and quality marker [3]. Procurement decisions must therefore be based on analytically verified acemannan content and acetylation integrity, not merely on a broad 'aloe polysaccharide' label.

Acemannan Product-Specific Quantitative Differentiation Evidence Guide


Acetylation-Dependent Immunostimulatory Activity Distinguishes Acemannan from Non-Acetylated Galactomannans

Acemannan's immunostimulatory activity is directly linked to its unique acetylation profile, absent in commercially common galactomannans such as locust bean gum (LBG). Mass spectrometric analysis reveals that acemannan oligosaccharides carry an average of two acetyl groups per sugar residue [1]. In comparative in vitro studies, Aloe vera acemannan and coffee mannans stimulate murine B and T lymphocyte activation, whereas locust bean gum, a non-acetylated galactomannan, does not elicit immunostimulatory activity [1][2]. Furthermore, chemical over-acetylation of acemannan enhances its immunomodulatory potency in murine radioprotection models, while deacetylation diminishes it [3]. This establishes the acetyl group as a pharmacologically relevant moiety and demonstrates that non-acetylated mannans cannot replicate acemannan's immunomodulatory function.

Immunomodulation Polysaccharide Chemistry Structure-Activity Relationship

Anti-HIV-1 Potency with a Non-Cytotoxic Profile: Acemannan vs. Castanospermine

In a head-to-head in vitro antiviral evaluation, acemannan demonstrated anti-HIV-1 activity comparable to castanospermine (CAS), an α-glucosidase I inhibitor, but with a fundamentally different mechanism of action and a markedly superior cytotoxicity profile. Against HIV-1/RFII-infected CEM-SS cells, acemannan exhibited an IC50 of approximately 45 µg/mL, compared to cas's IC50 of 28 µg/mL [1]. Importantly, acemannan remained non-cytotoxic at concentrations up to 1000 µg/mL, whereas CAS and other control compounds such as AZT exhibit cytotoxicity at significantly lower concentrations [1][2]. Additionally, acemannan suppresses syncytia formation at 31.25 µg/mL with complete inhibition at 62.5 µg/mL [1]. The antiviral mechanism, involving modification of viral glycoprotein glycosylation, does not overlap with nucleoside reverse transcriptase inhibitors, enabling synergistic effects with azidothymidine (AZT) and acyclovir (ACY) [2].

Antiviral HIV-1 Inhibition Cytotoxicity Profile

Wound Dressing Selectivity: Acemannan Gel Dehydrates and Stimulates Late Granulation vs. Hyaluronic Acid and Manuka Honey

In a controlled comparative study on secondary-intention wound healing in a sheep model, acemannan gel (AG) demonstrated a distinct biological profile compared to hyaluronic acid (HA) and Manuka honey (MH). Bilateral full-thickness wounds were treated daily with AG, HA, MH, or placebo. AG treatment specifically dehydrated the wound bed and stimulated late granulation tissue formation and cell proliferation, with a mild late pro-inflammatory and neovascularization effect [1]. In contrast, HA promoted a physiological progression through all wound-healing phases and rapid re-epithelialization, while MH exerted a primarily pro-inflammatory and neovascularization-promoting effect [1]. These differential effects indicate that AG is particularly suited for moist, exudative wounds with abundant granulation tissue, rather than being a universal wound dressing [1].

Wound Healing Topical Dressing Granulation Tissue

Pulp/Dental Stem Cell Proliferation: Acemannan Reduces Population Doubling Time by 35% vs. HBSS Control

Acemannan significantly accelerates the proliferation of dental pulp stem cells (DPSCs). In a controlled in vitro study, DPSCs treated with acemannan at 8 mg/mL exhibited a population doubling time (PDT) of 29.8 hours, compared to 45.9 hours for cells exposed to Hank's balanced salt solution (HBSS) alone [1]. This 35% reduction in doubling time was accompanied by significantly accelerated bone healing and osteogenesis in an in vivo rabbit mandibular defect model when DPSCs were pre-treated with acemannan before implantation [1]. These findings position acemannan as a proliferation-enhancing agent in stem cell-based regenerative protocols, distinct from passive scaffold materials.

Regenerative Medicine Dental Pulp Stem Cells Cell Proliferation

AceCol Bioscaffold Outperforms Collagen-Only Scaffold in Physical and Biological Properties for Pulp Tissue Regeneration

Incorporation of acemannan into a native collagen scaffold (AceCol-scaffold) yields statistically significant improvements over collagen-only scaffolds across multiple physical and biological parameters. The AceCol-scaffold demonstrated significantly higher hydrophilicity, swelling capacity, porosity, and larger pore size (p < 0.05) [1]. Biologically, the AceCol-scaffold supported better cell-cell and cell-scaffold adhesion, and dentin extracellular matrix protein (BSP, OPN, DSPP) expression was detected in AceCol but absent in the collagen group [1]. Most critically, the AceCol-scaffold produced significantly increased cellular proliferation, VEGF and BMP2 expression, and mineralization compared to the collagen scaffold (p < 0.05) [1]. Computer simulation confirmed that acemannan's 3D structure changes to bind collagen, providing a mechanistic basis for the synergistic enhancement [1].

Tissue Engineering Bioscaffold Dental Pulp Regeneration

Acemannan (CAS 110865-83-3): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Immunomodulatory Adjuvant Development Requiring Non-Cytotoxic Macrophage and Dendritic Cell Activation

Acemannan activates macrophages to produce nitric oxide, IL-6, and TNF-α in a dose-dependent manner [1], and induces phenotypic and functional maturation of dendritic cells via upregulation of MHC class II, B7-1/B7-2, CD40, and CD54 with increased IL-12 production [2]. Its non-cytotoxic profile at high concentrations (>1000 µg/mL) makes it suitable as a vaccine adjuvant or immunotherapeutic, particularly in veterinary oncology where it is already approved for canine and feline fibrosarcoma [3]. The acetyl-group dependence of this activity means that deacetylated aloe products cannot serve as equivalent substitutes.

Tissue Engineering Scaffolds for Dental and Orthopedic Regeneration

AceCol-scaffolds combining acemannan with native collagen demonstrate significantly enhanced hydrophilicity, swelling, porosity, pore size, cell proliferation, VEGF/BMP2 expression, and mineralization over collagen-alone scaffolds (p < 0.05) [4]. The scaffold also uniquely supports DSPP expression, which is absent in collagen-only controls [4]. Additionally, acemannan pre-treatment reduces dental pulp stem cell population doubling time from 45.9 to 29.8 hours in vitro and accelerates mandibular bone defect healing in vivo [5]. These validated performance metrics support procurement of acemannan as a bioactive additive for next-generation dental and orthopedic biomaterials.

Specialized Moist Wound Dressings with Exudate-Managing Properties

In a comparative sheep wound model, acemannan gel specifically dehydrated wounds and stimulated late granulation tissue and cell proliferation, with mild late pro-inflammatory and neovascularization effects, distinguishing it from hyaluronic acid (broad-phase healing) and Manuka honey (pro-inflammatory/neovascularization-dominant) [6]. This wound-type specificity supports formulation development targeting moist, exudative chronic wounds, burns, or post-surgical incisions where controlled dehydration and late granulation are clinically desired.

Anti-HIV-1 Combination Therapy with Synergistic, Non-Overlapping Mechanisms

Acemannan inhibits HIV-1 replication in CEM-SS cells (IC50 ~45 µg/mL) through modification of viral glycoprotein glycosylation without cytotoxicity up to 1000 µg/mL, and acts synergistically with suboptimal, non-cytotoxic concentrations of azidothymidine (AZT) and acyclovir (ACY) against HIV-1 and HSV-1 respectively [7][8]. Its mechanism does not overlap with nucleoside reverse transcriptase inhibitors, making it a candidate for combination antiviral strategies in both human and veterinary medicine where reduced toxicity is paramount.

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